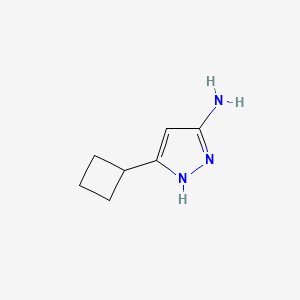

3-Amino-5-cyclobutyl-1H-pyrazole

Description

Significance of Heterocyclic Scaffolds in Drug Discovery and Development

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of medicinal chemistry. ijsrtjournal.com These structures are integral to a vast array of biological molecules, including vitamins, hormones, and nucleic acids like DNA and RNA. ijsrtjournal.com It is estimated that over 85% of all biologically active chemical entities feature a heterocyclic ring, a statistic that underscores their central role in modern drug design. nih.gov The prevalence of these scaffolds in pharmaceuticals can be attributed to their ability to interact with biological targets through various intermolecular forces, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net

The inclusion of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic and steric properties that can be fine-tuned to optimize a drug candidate's characteristics. rroij.com Medicinal chemists utilize heterocyclic scaffolds to modify properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These modifications are crucial for improving a compound's ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, ultimately leading to safer and more effective drugs. nih.gov The structural diversity of heterocyclic compounds provides a rich source for identifying novel lead compounds and for developing drugs that can overcome challenges like antimicrobial or anticancer resistance. rroij.com

Historical Context and Evolution of Pyrazole (B372694) Derivatives in Medicinal Chemistry

The history of pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, dates back to the late 19th century. numberanalytics.comwikipedia.org The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.org One of the classical methods for synthesizing the pyrazole ring, the Knorr synthesis, involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. numberanalytics.commdpi.com Another early synthesis was developed by Hans von Pechmann in 1898, who prepared pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org

The first naturally occurring pyrazole derivative, 1-pyrazolyl-alanine, was not isolated until 1959, from watermelon seeds. wikipedia.org Since these initial discoveries, the field of pyrazole chemistry has expanded dramatically. globalresearchonline.net Pyrazole derivatives have become a significant focus of research due to their broad spectrum of biological activities. globalresearchonline.netnih.gov They are recognized as important pharmacophores, forming the core of numerous drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents. numberanalytics.commdpi.comnih.gov The development of modern synthetic techniques, including metal-catalyzed cross-coupling reactions, has further accelerated the discovery and functionalization of new pyrazole-based compounds. nih.gov

Specific Academic Relevance of the Aminopyrazole Moiety

Within the broader class of pyrazole derivatives, the aminopyrazole moiety has emerged as a particularly valuable scaffold in medicinal chemistry. mdpi.comdntb.gov.ua Aminopyrazoles are characterized by the presence of a free amino group at the 3, 4, or 5 position of the pyrazole ring. dntb.gov.ua This amino group makes them advantageous frameworks for designing ligands that can effectively bind to enzymes and receptors. mdpi.comdntb.gov.ua

The pharmacological potential of aminopyrazoles has spurred extensive research into their synthesis and application. researchgate.net They are key intermediates in the preparation of a wide range of fused heterocyclic systems with significant biological activity, such as pyrazolopyrimidines and pyrazolotriazines. mdpi.com A major area of academic and industrial research has been the development of aminopyrazole-based kinase inhibitors. acs.org For instance, certain 4,5-diaryl-3-aminopyrazoles have been investigated as potential anticancer agents that mimic the action of Combretastatin A-4. mdpi.com The unique electronic properties of the aminopyrazole scaffold allow for specific chemical modifications, enabling the rational design of selective and potent therapeutic candidates for various diseases. mdpi.comresearchgate.net

Overview of Research Trajectories for 3-Amino-5-cyclobutyl-1H-pyrazole and its Analogues

While specific research on this compound is not extensively documented in publicly available literature, significant research has been conducted on its close structural analogues, particularly those with other cycloalkyl groups like cyclopropyl (B3062369). google.com The primary research trajectory for this class of compounds is in the development of kinase inhibitors for the treatment of cancer and other cell proliferative disorders. google.com

A key patent highlights a series of 3(5)-amino-pyrazole derivatives where the 5-position is substituted with a C3-C6 cycloalkyl group, which explicitly includes cyclobutyl. google.com The research described in this patent focuses on the synthesis of N-acylated derivatives of these aminopyrazoles and their evaluation as antitumor agents. The general structure involves attaching various arylalkyl or other substituted groups to the amino function of the pyrazole ring. google.com

Another significant area of research involves the use of 3-amino-5-cycloalkyl-1H-pyrazoles as building blocks for more complex kinase inhibitors. nih.gov For example, 5-cyclopropyl-1H-pyrazole-3-amine has been used as a scaffold to develop inhibitors targeting specific kinases. nih.gov These studies explore how modifications to different parts of the molecule, including the pyrazole ring and its substituents, affect selectivity and potency against various kinase targets. nih.gov The research suggests that even small changes, such as altering the alkyl group on the pyrazole, can have significant effects on the inhibitor's selectivity profile. nih.gov

The table below presents examples of analogues of this compound and their investigated applications, drawn from patent literature.

| Compound Name | Investigated Application |

| N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-phenylpropanamide | Antitumor Agent |

| N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide | Antitumor Agent |

| N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)acetamide | Antitumor Agent |

| N-(3-cyclopropyl-1H-pyrazol-5-yl)-3-cyclopentylpropanamide | Antitumor Agent |

| 2-(4-chlorophenyl)-N-(3-cyclopropyl-1H-pyrazol-5-yl)acetamide | Antitumor Agent |

This data is derived from patent literature describing potential applications of these compounds. google.com

Further research has also explored the DNA-binding interactions of pyrazole derivatives, suggesting that DNA could be a potential target for some of these compounds, thereby contributing to their anticancer effects. nih.gov One study synthesized novel 1H-pyrazole-3-carboxamide derivatives, including a compound with a cyclopropylureido substituent, and found that it exhibited significant DNA-binding affinity and the ability to cleave plasmid DNA. nih.gov This line of inquiry represents another important research trajectory for pyrazole-based compounds.

Structure

3D Structure

Propriétés

IUPAC Name |

5-cyclobutyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3H2,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELFRVWPWUEOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623259 | |

| Record name | 5-Cyclobutyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326827-21-8 | |

| Record name | 5-Cyclobutyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclobutyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 5 Cyclobutyl 1h Pyrazole and Its Derivatives

Established Synthetic Routes for 5-Aminopyrazoles

The preparation of 5-aminopyrazoles can be achieved through several well-established synthetic strategies. These methods offer versatility in accessing a wide range of substituted pyrazole (B372694) derivatives.

Condensation Reactions of β-Ketonitriles with Hydrazines

One of the most fundamental and widely employed methods for the synthesis of 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine (B178648) derivative. This reaction proceeds through the initial formation of a hydrazone intermediate by the nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile. Subsequent intramolecular cyclization, involving the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, leads to the formation of the 5-aminopyrazole ring. google.comgoogle.com The versatility of this method allows for the introduction of various substituents on both the pyrazole ring and the exocyclic amino group by selecting appropriately substituted β-ketonitriles and hydrazines.

A general representation of this reaction is depicted below:

Scheme 1: General Synthesis of 5-Aminopyrazoles from β-Ketonitriles and Hydrazines

Where R1, R2, and R3 represent various organic substituents.

Reactions Involving Malononitrile (B47326) and Alkylidenemalononitriles

Malononitrile and its derivatives serve as versatile starting materials for the synthesis of various heterocyclic compounds, including 3,5-diaminopyrazoles. The reaction of malononitrile with hydrazine was one of the earliest reported methods for the preparation of a diaminopyrazole. google.com Similarly, alkylidenemalononitriles, which can be prepared from the condensation of an aldehyde or ketone with malononitrile, react with hydrazines to yield 5-aminopyrazole-4-carbonitriles. This approach provides a convenient route to pyrazoles with a cyano group at the 4-position, which can be a useful handle for further functionalization. google.com

Synthesis from Isoxazoles via Ring-Opening/Ring-Closing Sequences

An alternative strategy for the synthesis of 3-aminopyrazoles involves the transformation of isoxazole (B147169) derivatives. This method proceeds through a ring-opening of the isoxazole ring, typically initiated by a base, to form a β-ketonitrile intermediate. This intermediate is then treated with a hydrazine derivative, which undergoes a condensation and cyclization sequence, analogous to the reaction with β-ketonitriles, to afford the desired 3-aminopyrazole (B16455). orgsyn.orgmdpi.com This approach is particularly useful for accessing pyrazoles with substitution patterns that may be difficult to achieve through other methods. A one-step procedure where the isoxazole is directly treated with hydrazine in a suitable solvent at elevated temperatures has also been reported. rsc.org

Cyclocondensation with 1,3-Dielectrophiles

The construction of the pyrazole ring can also be achieved through the cyclocondensation of a suitable hydrazine with a 1,3-dielectrophilic species. google.com Various 1,3-dicarbonyl compounds and their synthetic equivalents can be employed in this strategy. For instance, the reaction of a hydrazine with a 1,3-diketone is a classic method for pyrazole synthesis, although it typically yields pyrazoles rather than aminopyrazoles. However, by using appropriately functionalized 1,3-dielectrophiles containing a nitrile group, access to 5-aminopyrazoles can be realized.

Specific Synthetic Procedures for 3-Amino-5-cyclobutyl-1H-pyrazole

The synthesis of the specific target molecule, this compound, can be accomplished by adapting the general synthetic methodologies described above. The key is the incorporation of the cyclobutyl moiety at the 5-position of the pyrazole ring.

Multi-Step Synthetic Pathways to the Core Scaffold

A plausible and efficient multi-step synthetic pathway for this compound involves the preparation of a cyclobutyl-containing β-ketonitrile as a key intermediate, followed by its cyclization with hydrazine.

Step 1: Synthesis of a Cyclobutyl Ketone Derivative

The synthesis would commence with a suitable cyclobutyl starting material. For example, cyclobutanecarbonyl chloride can be reacted with a suitable carbon nucleophile to introduce the necessary carbon framework.

Step 2: Formation of the β-Ketonitrile

The cyclobutyl ketone derivative is then converted into the corresponding β-ketonitrile. This can be achieved through various established methods, such as Claisen condensation with acetonitrile (B52724) or reaction with a cyano-containing reagent. The resulting intermediate is cyclobutylacetonitrile (B1593217).

Step 3: Cyclization with Hydrazine

The final step involves the reaction of the cyclobutylacetonitrile with hydrazine hydrate. This reaction follows the general mechanism of condensation of a β-ketonitrile with a hydrazine, leading to the formation of the desired this compound. google.com

A patent for 3(5)-amino-pyrazole derivatives with antitumor activity describes a general process for their preparation which can be applied to the synthesis of the cyclobutyl analog. google.com The general procedure involves reacting a compound of the formula R-C(=O)-CH2-CN, where R is a cycloalkyl group such as cyclobutyl, with a hydrazine derivative.

| Reactant 1 | Reactant 2 | Product | Reference |

| Cyclobutylacetonitrile | Hydrazine hydrate | This compound | google.com |

Protection Strategies for Pyrazole Nitrogen (N1-Boc Protection)

In the synthesis and derivatization of pyrazole-containing molecules, protection of the pyrazole nitrogen atoms is a common strategy to control regioselectivity and prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the pyrazole nitrogen (N1). The N-Boc protection of imidazoles, benzimidazoles, and pyrazoles can be achieved under various conditions. arkat-usa.org

A notable method for the selective deprotection of N-Boc protected imidazoles and pyrazoles involves the use of sodium borohydride (B1222165) (NaBH4) in ethanol. arkat-usa.org This method is effective for cleaving the N-Boc group in good to excellent yields (75-98%) at room temperature. arkat-usa.org Advantageously, this technique leaves primary Boc-protected amines and N-Boc protected heterocycles like pyrrole (B145914) and indole (B1671886) intact, demonstrating its selectivity. arkat-usa.org For instance, the deprotection of N,N-di-Boc-histamine selectively removes the imidazole (B134444) Boc group. arkat-usa.org

The general scheme for the Boc protection of a pyrazole, such as this compound, would typically involve the reaction of the pyrazole with di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a base like 4-(dimethylamino)pyridine (DMAP). nih.gov The subsequent deprotection can be carried out using the NaBH4/EtOH system or other standard methods like treatment with trifluoroacetic acid (TFA).

Table 1: Conditions for N-Boc Protection and Deprotection

| Reaction | Reagents and Conditions | Outcome | Reference |

| Protection | (Boc)2O, DMAP, Dichloromethane (B109758), 273 K to room temp. | Formation of N1-Boc protected pyrazole | nih.gov |

| Deprotection | NaBH4, Ethanol (95% or dry), room temp. | Selective cleavage of N-Boc group | arkat-usa.org |

Regioselectivity in Aminopyrazole Synthesis

The synthesis of substituted aminopyrazoles often presents challenges in controlling regioselectivity, as the pyrazole ring possesses multiple reactive sites. The relative nucleophilicity of the exocyclic amino group and the endocyclic nitrogen atoms can be influenced by various factors, leading to the formation of different isomers. kfas.org.kw

In the synthesis of pyrazolo[1,5-a]pyrimidines from 3(5)-aminopyrazoles and 1,3-biselectrophiles, the initial site of attack—either the exocyclic amino group or the endocyclic nitrogen—is a critical determinant of the final product's structure. kfas.org.kw The debate over the relative nucleophilicity of these sites is ongoing, with evidence suggesting that factors beyond basicity and steric hindrance can dictate the regiochemical outcome. kfas.org.kw

For multicomponent reactions involving 5-aminopyrazoles, the reaction conditions can be tuned to favor a specific regioisomer. For example, in the reaction of 5-aminopyrazole derivatives with cyclic 1,3-dicarbonyl compounds and dimethylformamide dimethylacetal (DMFDMA), controlled microwave heating at 150 °C in DMF regioselectively yields 8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-ones. beilstein-journals.org This indicates that under these conditions, the reaction proceeds through a specific pathway that favors one regioisomer over others. beilstein-journals.org

The nature of the substituents on the pyrazole ring and the reactants also plays a crucial role in directing the regioselectivity of the reaction.

Chemical Transformations and Derivatization of this compound

This compound serves as a valuable precursor for the synthesis of a variety of functionalized and fused heterocyclic systems.

Functionalization of the Pyrazole Ring

The pyrazole ring is amenable to functionalization at its various positions. The presence of both nucleophilic (N1, N2, C4) and electrophilic (C3, C5) centers allows for a range of chemical modifications. mdpi.com Electrophilic substitution typically occurs at the C4 position, while nucleophiles tend to add at the C3 and C5 positions. mdpi.com

For this compound, the amino group at C3 enhances the nucleophilicity of the ring and can direct electrophilic substitution. The C4 position, being unsubstituted, is a prime site for the introduction of various functional groups.

Synthesis of Fused Heterocyclic Systems from 5-Aminopyrazole Precursors

5-Aminopyrazoles are key building blocks for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. nih.govmdpi.com

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles with a wide range of biological activities. nih.gov They are often synthesized from ortho-amino esters of pyrazole through cyclization with various reagents. nih.gov A common method involves the reaction of a 5-aminopyrazole derivative with a suitable precursor to form the pyrimidine (B1678525) ring.

One synthetic route involves the cyclization of an ortho-amino ester of a pyrazole with nitriles in the presence of a base like potassium tert-butoxide, which can be performed under microwave irradiation to improve yields and reduce reaction times. nih.gov The fusion of the pyrimidine ring to the pyrazole core creates the pyrazolo[3,4-d]pyrimidine scaffold. nih.gov These compounds have been investigated for their potential as antimicrobial agents and kinase inhibitors. nih.govnih.gov

Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidines

| Starting Material | Reagents | Conditions | Product | Reference |

| ortho-Amino ester of pyrazole | Aliphatic/Aromatic nitriles, Potassium tert-butoxide | Microwave irradiation | 1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | nih.gov |

| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Phenylhydrazine, Ethoxymethylene malononitrile | - | New 1H-pyrazolo[3,4-d]pyrimidine derivatives | nih.gov |

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles synthesized from 5-aminopyrazole precursors. mdpi.comnih.gov A versatile method for their synthesis is the Friedländer annulation, which involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.

A developed cascade 6-endo-dig cyclization reaction allows for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This method demonstrates good functional group tolerance and excellent regioselectivity. nih.gov Another approach involves the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone in the presence of a catalyst like zirconium tetrachloride (ZrCl4). mdpi.com The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to afford the pyrazolo[3,4-b]pyridine core. mdpi.com

Table 3: Synthesis of Pyrazolo[3,4-b]pyridines

| Starting Material | Reagents | Conditions | Product | Reference |

| 5-amino-1-phenyl-pyrazole | α,β-unsaturated ketones, ZrCl4 | DMF, EtOH, 95 °C, 16 h | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |

| 5-aminopyrazole derivatives | Alkynyl aldehydes, Ag(CF3CO2), TfOH | DMAc, 100 °C, 2 h | Halogen and non-halogen-functionalized pyrazolo[3,4-b]pyridines | nih.gov |

Imidazopyrazoles

Imidazo[1,2-b]pyrazoles are formed through the reaction of 3-aminopyrazoles with α-haloketones or related reagents. The synthesis involves the initial alkylation of the endocyclic N2 atom, followed by an intramolecular cyclization via the exocyclic amino group. scirp.org Another approach involves the reaction with chloroacetyl chloride to form an intermediate amide, which can then be cyclized. scirp.org Furthermore, multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, provide a direct route to 1H-imidazo[1,2-b]pyrazoles by condensing a 5-aminopyrazole, an aldehyde, and an isonitrile. researchgate.net

For this compound, the general synthetic scheme would involve its reaction with a suitable α-functionalized ketone or a multicomponent reaction to yield the corresponding cyclobutyl-substituted imidazo[1,2-b]pyrazole.

Table 1: General Synthesis of Imidazo[1,2-b]pyrazoles from 3-Aminopyrazoles

| Reactant A | Reactant B | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 3-Aminopyrazole | α-Haloketone | Base | Imidazo[1,2-b]pyrazole |

| 3-Aminopyrazole | Chloroacetyl chloride | Basic medium | 3H-imidazo[1,2-b]pyrazo-2-ol |

Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established transformation of 3-aminopyrazoles. mdpi.com This reaction proceeds via the condensation of the aminopyrazole with a 1,3-dielectrophile, such as a β-diketone, α,β-unsaturated ketone, or their synthetic equivalents. researchgate.netchim.it The reaction is often catalyzed by an acid or a base. The initial step is the nucleophilic attack of the exocyclic amino group onto one of the electrophilic centers of the partner molecule, followed by cyclization involving the pyrazole's N2 ring nitrogen and subsequent dehydration. mdpi.com

When using unsymmetrical 1,3-dicarbonyl compounds, the reaction can potentially lead to a mixture of regioisomers. However, highly regioselective syntheses have been developed. mdpi.com For this compound, condensation with a compound like acetylacetone (B45752) would lead to the formation of 7-cyclobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Aminopyrazoles

| Reactant A | Reactant B (1,3-Dielectrophile) | Conditions | Product Type |

|---|---|---|---|

| 3-Aminopyrazole | β-Diketone (e.g., Acetylacetone) | Acid or Base catalysis, Reflux | Substituted Pyrazolo[1,5-a]pyrimidine (B1248293) chim.itnih.gov |

| 3-Aminopyrazole | α,β-Unsaturated Ketone | Base (e.g., KOH), Reflux in Ethanol | Substituted Pyrazolo[1,5-a]pyrimidine researchgate.net |

| 3-Aminopyrazole | Dialkyl Dicyanofumarate | DMF, Heat | 7-amino-pyrazolo[1,5-a]pyrimidine-5,6-dicarboxylate researchgate.net |

Formation of Acylhydrazones and Amides from the Amino Group

The exocyclic amino group at the C3 position of this compound is readily functionalized. It behaves as a typical nucleophile, reacting with various acylating agents to form stable amides. This reaction is fundamental for introducing a wide range of substituents, often to explore the structure-activity relationships of these compounds in medicinal chemistry. google.comnih.gov

The acylation is typically achieved by reacting the aminopyrazole with an acyl chloride, acid anhydride, or a carboxylic acid (often activated with a coupling agent) in the presence of a base. globalresearchonline.netmdpi.com For instance, reaction with acetyl chloride would yield N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide. While direct synthesis of acylhydrazones from this specific aminopyrazole is less commonly documented, the amide linkage is a key structural motif in many biologically active pyrazole derivatives. google.comnih.gov

Table 3: Amide Formation from 3-Aminopyrazoles

| Reactant A | Acylating Agent | Base/Solvent | Product |

|---|---|---|---|

| This compound | Acyl Chloride (R-COCl) | Pyridine or Triethylamine | N-(5-cyclobutyl-1H-pyrazol-3-yl)amide globalresearchonline.net |

| This compound | Carboxylic Acid (R-COOH) | Coupling Agent (e.g., DCC, EDC) | N-(5-cyclobutyl-1H-pyrazol-3-yl)amide |

General Reactivity of the Pyrazole Nucleus for Substitution Reactions

The pyrazole ring is an aromatic heterocycle with distinct regions of reactivity. mdpi.com The presence of the electron-donating amino group at C3 and the cyclobutyl group at C5 significantly influences this reactivity.

Electrophilic Substitution: The pyrazole ring is considered electron-rich, and electrophilic aromatic substitution is a key reaction. pharmaguideline.com Due to the directing effects of the two nitrogen atoms and the existing substituents, electrophiles preferentially attack the C4 position, which has the highest electron density. mdpi.compharmaguideline.com The amino group at C3 and the alkyl group at C5 are both activating groups, further enhancing the nucleophilicity of the C4 position. Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) introduces a halogen at the C4 position. globalresearchonline.net

Nitration: Treatment with a mixture of nitric and sulfuric acid results in the formation of a 4-nitro derivative. globalresearchonline.net

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group at the C4 position. globalresearchonline.net

Nucleophilic Substitution: Direct nucleophilic substitution on the carbon atoms of the pyrazole ring is generally difficult unless an activating group (like a nitro group) or a good leaving group (like a halogen) is present. researchgate.net However, the nitrogen atoms can participate in nucleophilic reactions. The pyridine-like nitrogen (N2) is basic and can be readily alkylated or acylated. pharmaguideline.com The pyrrole-like nitrogen (N1) is acidic and can be deprotonated by a strong base to form a pyrazolate anion. mdpi.com This anion is highly nucleophilic and reacts readily with various electrophiles, although this can lead to mixtures of N1 and N2 substituted products depending on the reaction conditions and substituents. mdpi.com

Table 4: Reactivity of the Pyrazole Nucleus

| Reaction Type | Reagent | Position of Attack | Expected Product with this compound |

|---|---|---|---|

| Electrophilic Halogenation | NBS / NCS | C4 | 3-Amino-4-halo-5-cyclobutyl-1H-pyrazole |

| Electrophilic Nitration | HNO₃ / H₂SO₄ | C4 | 3-Amino-5-cyclobutyl-4-nitro-1H-pyrazole globalresearchonline.net |

Advanced Spectroscopic and Structural Characterization of 3 Amino 5 Cyclobutyl 1h Pyrazole and Its Research Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

¹H NMR Spectroscopy for Proton Environments

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment and proximity to other atoms. In the context of 3-Amino-5-cyclobutyl-1H-pyrazole and its analogues, ¹H NMR spectra are characterized by specific signals corresponding to the protons of the pyrazole (B372694) ring, the cyclobutyl group, and the amino substituent.

For instance, in pyrazole derivatives, the NH protons of the pyrazole ring typically appear as a broad singlet at a downfield chemical shift, often around 12 ppm. nih.gov The protons of the amino group also present as a distinct signal. Aromatic protons in phenyl-substituted analogues are observed in the aromatic region, typically between δ = 7.0 and 8.1 ppm. rsc.org

Table 1: Illustrative ¹H NMR Spectral Data for Pyrazole Analogues

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |

|---|---|---|

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | CDCl₃ | 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H) |

| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | CDCl₃ | 8.44 (s, 1H), 8.11 (d, J = 8.2 Hz, 1H), 7.98 (d, J = 7.9 Hz, 1H), 7.70 (s, 2H), 7.53 (t, J = 8.0 Hz, 1H), 7.32 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 6.94 (t, J = 7.2 Hz, 1H) |

This table presents a selection of ¹H NMR data for pyrazole analogues to illustrate typical chemical shifts. The data is sourced from various research publications.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. In pyrazole-based compounds, the carbon atoms of the pyrazole ring, the cyclobutyl substituent, and any other functional groups give rise to characteristic signals.

For example, in a series of pyrazole-carboxamides, the ketone carbonyl groups were observed in the range of δ = 191.23‒191.07 ppm, while the amide carbonyl groups appeared between δ = 162.78‒159.00 ppm. nih.gov The carbon atoms of the pyrazole ring itself also show distinct chemical shifts that are sensitive to the nature and position of substituents. rsc.orgnih.gov

Table 2: Representative ¹³C NMR Spectral Data for Pyrazole Analogues

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | CDCl₃ | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 |

| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | CDCl₃ | 148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99 |

This table provides examples of ¹³C NMR data for different pyrazole analogues, highlighting the chemical shift ranges for key functional groups.

¹⁹F NMR Spectroscopy in Ligand Binding Studies

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to study fluorinated molecules. nih.gov Due to the large chemical shift range of ¹⁹F, it is particularly useful for detecting subtle changes in the electronic environment of the fluorine atom, making it a powerful tool for studying ligand-protein interactions. nih.govnih.gov

In the context of pyrazole research, ¹⁹F NMR can be employed to study the binding of fluorinated pyrazole analogues to biological targets. rsc.org The binding event can induce significant changes in the ¹⁹F chemical shift, providing information on binding affinity and the nature of the binding pocket. rsc.orgnih.gov For example, the interaction of a difluoro-phenyl moiety of a pyrazole derivative with a hydrophobic pocket in a protein can be monitored by the change in the fluorine signal. rsc.org

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is excellent for identifying the functional groups present in a compound.

In the IR spectra of this compound and its analogues, characteristic absorption bands are observed for the N-H stretching of the amino group and the pyrazole ring, C-H stretching of the cyclobutyl and pyrazole rings, and C=N stretching of the pyrazole ring. For instance, the NH stretching vibrations in pyrazole-carboxamide derivatives are typically seen in the range of 3427–3224 cm⁻¹. nih.gov The C=N stretching frequency is also a key diagnostic peak for the pyrazole ring. researchgate.net

Table 3: Key IR Absorption Frequencies for Pyrazole Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Amine, Pyrazole) | 3552–3142 | rsc.org |

| N-H Stretch (Amine) | 3348, 3303 | mdpi.com |

| N-H Stretch (Pyrazole) | 3193 | mdpi.com |

| C≡N Stretch (Nitrile) | 2230 | mdpi.com |

| C=O Stretch (Amide) | 1658–1710 | rsc.org |

This table summarizes characteristic IR absorption bands for functional groups commonly found in pyrazole analogues.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Binding Affinity Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Changes in the absorption spectrum upon the addition of a binding partner can be used to determine binding affinity.

For pyrazole derivatives, UV-Vis spectroscopy can be employed to study their interaction with biological macromolecules or other molecules. nih.gov The binding event can lead to shifts in the absorption maxima (either to longer wavelengths, known as a bathochromic or red shift, or to shorter wavelengths, a hypsochromic or blue shift) and changes in molar absorptivity. nih.govacs.org These spectral changes can be titrated to calculate the binding constant (Kₐ) or dissociation constant (Kₑ), providing a quantitative measure of binding affinity.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound (C₇H₁₁N₃), the expected molecular weight is approximately 137.18 g/mol . appchemical.com High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the elemental composition of the molecule. nih.gov The fragmentation pattern observed in the mass spectrum can also be used to corroborate the proposed structure.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For novel compounds such as this compound and its analogues, single-crystal X-ray diffraction is crucial for confirming the molecular structure, identifying tautomeric forms, and understanding intermolecular interactions in the solid state. arkat-usa.orgresearchgate.net

While specific crystallographic data for this compound is not publicly available, the analysis of related pyrazole derivatives provides significant insight into the structural characteristics of this class of compounds. For instance, X-ray structural investigations of various substituted pyrazoles have confirmed the planarity of the pyrazole ring and have detailed the intricate networks of hydrogen bonding that stabilize the crystal structures. nih.gov

In a study on C-trinitromethyl-substituted pyrazoles, X-ray crystallography was used to confirm the structures of the synthesized compounds, revealing key structural details. rsc.org Similarly, the crystal structure of a polymeric cadmium complex with 3-aminopyrazole (B16455) showed that the ligand coordinates to the metal ion, and its tautomeric form is fixed in the solid state. nih.gov The structure of other pyrazole derivatives has been confirmed by X-ray single-crystal analysis, providing certainty when other analytical methods might be ambiguous. nih.govacs.org These studies underscore the power of X-ray crystallography to elucidate the exact solid-state conformation and intermolecular interactions, which are critical for understanding the material's properties and for rational drug design. nih.govmdpi.com

Table 1: Representative Crystallographic Data for Substituted Pyrazole Analogues

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | Planar pyrazole ring, N-H···O hydrogen bonds | nih.gov |

| 1-(2-hydroxyethyl)-3-methyl-5-(pyridin-2-yl)-1H-pyrazole | Orthorhombic | Pbca | Pyridyl and pyrazole rings are not coplanar | N/A |

| 3,5-bis(t-butyl)-1H-pyrazol-4-amine | Monoclinic | P2₁/c | Supramolecular layers featuring N-H···N hydrogen bonds | N/A |

| Polymeric bis(3-amino-1H-pyrazole)cadmium dibromide | Monoclinic | C2/c | Octahedral coordination geometry around Cd²⁺, 1D linear chain | nih.gov |

This table presents data for research analogues to illustrate the type of information obtained from X-ray crystallography, as specific data for this compound is not available.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools in synthetic chemistry for both the purification of products and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the separation, identification, and quantification of components in a mixture. It is widely used in pharmaceutical analysis to determine the purity of synthesized compounds and to isolate impurities. ethernet.edu.etnih.gov For pyrazole derivatives, Reversed-Phase HPLC (RP-HPLC) is a common and effective method. nih.gov

In a typical RP-HPLC setup for aminopyrazole analysis, a C18 column is used as the stationary phase, which is nonpolar. The mobile phase is a more polar mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water, with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. arxiv.org Detection is commonly performed using a UV-Vis detector, as the pyrazole ring and other chromophores in the molecule absorb UV light at specific wavelengths. sci-hub.se The retention time of the compound is a key parameter for identification, while the peak area provides quantitative information about its concentration.

Table 2: Illustrative HPLC Method Parameters for Analysis of an Aminopyrazole Analogue

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table provides a representative set of HPLC conditions for the analysis of aminopyrazole compounds. Specific conditions for this compound would require experimental optimization.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. aga-analytical.com.pl In the analysis of pyrazole derivatives, TLC is routinely used to follow the reaction's completion by observing the disappearance of starting materials and the appearance of the product spot. mdpi.com

For aminopyrazoles, which are relatively polar compounds, a polar adsorbent like silica (B1680970) gel is used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents, typically less polar than the stationary phase. The choice of eluent system is critical for achieving good separation. A common solvent system for aminopyrazoles might be a mixture of ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol.

After the TLC plate is developed, the separated spots are visualized. If the compounds are UV-active, they can be seen under a UV lamp. libretexts.orgsilicycle.com Otherwise, chemical staining agents like potassium permanganate (B83412) or iodine vapor can be used to reveal the spots. libretexts.orgsilicycle.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated to characterize the compound in a specific TLC system. silicycle.com

Table 3: Example TLC Data for Reaction Monitoring of a Pyrazole Synthesis

| Compound | Rf Value (Ethyl Acetate/Hexane 1:1) | Visualization |

| Starting Material 1 | 0.75 | UV Active |

| Starting Material 2 | 0.60 | UV Active |

| Product (Pyrazole Derivative) | 0.40 | UV Active, Stains with KMnO₄ |

| Byproduct | 0.25 | UV Active |

This table illustrates how TLC can be used to distinguish between reactants, products, and byproducts in a synthesis. Rf values are highly dependent on the specific conditions.

Elemental Analysis (CHN/CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sometimes sulfur in a sample. This analysis provides the empirical formula of a compound and serves as a crucial check for the purity of a synthesized molecule. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. mdpi.comresearchgate.net

For this compound, with the molecular formula C₇H₁₁N₃, the theoretical elemental composition can be calculated. This technique is often one of the final analytical steps in the characterization of a new compound, alongside spectroscopic methods. rsc.org

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical % |

| Carbon (C) | 61.29 |

| Hydrogen (H) | 8.08 |

| Nitrogen (N) | 30.63 |

This table shows the calculated elemental composition of the target compound. Experimental values for a pure sample are expected to be within ±0.4% of these theoretical values.

Biological and Pharmacological Research Applications of 3 Amino 5 Cyclobutyl 1h Pyrazole and Its Analogues

Inhibitory Activities Against Specific Molecular Targets

The aminopyrazole core is a privileged structure in the development of kinase inhibitors and other targeted therapeutic agents. jbclinpharm.orgnih.gov Its ability to form key interactions within the ATP-binding sites of kinases has led to its exploration in various contexts.

Cyclin-dependent kinase 5 (Cdk5) is a serine/threonine kinase that plays a crucial role in neuronal development and has been implicated in neurodegenerative diseases and cancer. nih.gov The 3-aminopyrazole (B16455) scaffold is a key component in the design of Cdk5 inhibitors.

Research has led to the identification of aminopyrazole-based analogues as potential Cdk5 inhibitors. nih.gov For instance, the compound 3-amino-5-cyclobutyl-1H-pyrazole serves as a commercially available starting material for the synthesis of novel Cdk5 inhibitors. nih.gov One such derivative, a trimethoxy aminopyrazole analogue designated as 25-106, was specifically designed for improved brain permeability and has been synthesized and characterized as a promising preclinical Cdk5 inhibitor. nih.gov The synthesis of this analogue involves a multi-step process starting with the protection of the pyrazole (B372694) nitrogen of this compound. nih.gov

Another substituted 3-aminopyrazole analogue, referred to as 20-223, has been identified as an ATP-competitive inhibitor of both Cdk2 and Cdk5 through in vitro cell-free kinase assays. nih.gov Molecular docking studies have further suggested that this compound occupies the ATP binding site of Cdk5. nih.gov The development of selective Cdk5 inhibitors is a significant area of research, as aberrant Cdk5 activity is associated with the pathology of neurodegenerative conditions like Alzheimer's disease. nih.govrti.org

Table 1: Examples of this compound Analogues as Cdk5 Inhibitors

| Compound/Analogue | Target Kinase(s) | Significance | Reference(s) |

|---|---|---|---|

| 25-106 | Cdk5 | A brain-penetrant inhibitor synthesized from this compound. | nih.gov |

| 20-223 | Cdk2, Cdk5 | An ATP-competitive inhibitor. | nih.gov |

The versatility of the pyrazole scaffold extends to the inhibition of a wide array of other kinases implicated in diseases such as cancer. nih.gov Pyrazole-based molecules are recognized for their anti-proliferative and anti-cancer potential. nih.gov

Analogues of 3-aminopyrazole have been investigated as inhibitors of various cyclin-dependent kinases (CDKs). For example, a promiscuous inhibitor with a N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core demonstrated potent inhibition of CDK2 and JNK3. jbclinpharm.org Further research into 3-amino-1H-pyrazole-based inhibitors has led to the development of compounds with high cellular potency for CDK16 and other members of the PCTAIRE and PFTAIRE families. nih.govnih.gov The selectivity of these inhibitors can be significantly influenced by small modifications on the pyrazole ring. nih.gov

In the context of cancer-driving mutations, pyrazole derivatives have been evaluated as inhibitors of the BRAF V600E kinase, a common mutation in melanoma and other cancers. nih.gov Studies have shown that certain synthesized pyrazole derivatives exhibit inhibitory action against the BRAF V600E kinase enzyme. nih.gov Structure-activity relationship (SAR) studies of some pyrazole-based kinase inhibitors have indicated that a cyclobutyl group can be more optimal for activity compared to other substituents. nih.gov

Table 2: Examples of Pyrazole Analogues as Inhibitors of Various Kinases

| Compound/Analogue Type | Target Kinase(s) | Research Findings | Reference(s) |

|---|---|---|---|

| N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core | CDK2, JNK3 | Promiscuous inhibitor with potent activity. | jbclinpharm.org |

| 3-amino-1H-pyrazole-based molecules | CDK16, PCTAIRE family | High cellular potency and selectivity influenced by pyrazole ring modifications. | nih.govnih.gov |

| Substituted pyrazole derivatives | BRAF V600E | Demonstrated inhibitory action against the mutant kinase. | nih.gov |

Cytochrome P450 121A1 (CYP121A1) is an essential enzyme in Mycobacterium tuberculosis (Mtb), making it a key target for the development of new anti-tuberculosis drugs. nih.govnih.gov Research in this area has included the synthesis and evaluation of pyrazole derivatives.

A series of imidazole (B134444) and triazole diarylpyrazole derivatives were synthesized and assessed for their binding affinity to Mtb CYP121A1 and their antimycobacterial activity. nih.gov These compounds were evaluated using the spot-culture growth inhibition assay (SPOTi), with imidazole derivatives showing minimum inhibitory concentrations (MIC90) in the micromolar range. nih.gov Computational docking and molecular dynamics simulations were also employed to study the interaction of these pyrazole derivatives with the CYP121A1 crystal structure. nih.gov

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that degrades bioactive lipids like N-palmitoylethanolamine (PEA), which has anti-inflammatory and analgesic properties. researchgate.net Inhibition of NAAA is a therapeutic strategy to enhance the endogenous levels of PEA. researchgate.net

Recent medicinal chemistry efforts have focused on developing potent and stable NAAA inhibitors. researchgate.net A novel class of non-covalent NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane structural core has been identified. Through a careful structure-activity relationship study, a specific derivative, endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 (ARN19689), was discovered to inhibit human NAAA in the low nanomolar range. This line of research highlights the utility of the pyrazole moiety in designing inhibitors for this enzyme.

Antagonists of the type 1 cannabinoid receptor (CB1) have been explored for the treatment of obesity and metabolic disorders. nih.gov However, centrally-acting CB1 antagonists have been associated with adverse neuropsychiatric effects, leading to a focus on developing peripherally selective antagonists. nih.gov The pyrazole scaffold is a core feature of the well-known CB1 antagonist, rimonabant (B1662492). jbclinpharm.org

Research has focused on creating novel analogues of rimonabant to limit brain penetration. nih.gov One approach involves modifying the 3-position of the pyrazole to increase the topological polar surface area. nih.gov In one study, the 1-aminopiperidine (B145804) group of rimonabant was replaced with a 4-aminopiperidine, which was then functionalized to produce potent inverse agonists of the human CB1 receptor with good selectivity over the CB2 receptor. nih.gov Another study explored 3-substituted pyrazole analogues of rimonabant, which, interestingly, produced cannabinoid agonist-like effects in mice through a non-CB1, non-CB2 mechanism. nih.gov

The interaction between RAD51 and BRCA2 is a critical step in the homologous recombination pathway of DNA double-strand break repair. nih.gov Disrupting this interaction is a potential strategy in cancer therapy, particularly to sensitize cancer cells to treatments like PARP inhibitors. nih.gov

While the disruption of the RAD51-BRCA2 interaction is an active area of research, studies have primarily focused on other chemical scaffolds. For instance, a series of triazole derivatives has been identified that can mimic BRCA2 mutations by disrupting this protein-protein interaction. nih.gov These compounds have been shown to inhibit homologous recombination and synergize with the PARP inhibitor olaparib (B1684210) in pancreatic cancer cells. nih.gov Currently, there is a lack of published research specifically implicating this compound or its direct analogues as disruptors of the RAD51-BRCA2 interaction.

Therapeutic Area Investigations

Research into the therapeutic potential of pyrazole analogues has spanned various disease areas, with a notable emphasis on oncology and infectious diseases. The versatility of the pyrazole ring allows for substitutions that can significantly influence the compound's biological activity. mdpi.com

The fight against cancer has led to the exploration of numerous synthetic compounds, with pyrazole derivatives emerging as a promising class of anticancer agents. mdpi.comalliedacademies.org Their mechanisms of action are diverse, often involving the inhibition of key proteins and enzymes crucial for cancer cell survival and proliferation. nih.gov

Analogues of this compound have been evaluated against a wide array of human cancer cell lines, demonstrating significant cytotoxic activity. For instance, a series of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives were tested for their in vitro anticancer activity. One of the most potent compounds from this series, 11a, exhibited considerable activity against six human cancer cell lines, proving to be 4- to 28-fold more potent than the reference drug (R)-roscovitine. nih.gov

Similarly, studies on 3-aminoisoquinolin-1(2H)-one derivatives have shown that those with pyrazolyl substituents are effective against various cancer cells. univ.kiev.ua Specifically, 3-[(1,3-dimethyl-1H-pyrazol-5-yl)amino] and 3-[(1,3,5-trimethyl-1H-pyrazol-4-yl)amino]isoquinolin-1(2H)-ones displayed notable activity against leukemia and breast cancer cell lines. univ.kiev.ua Another study on 1,3,4-trisubstituted pyrazole derivatives revealed that compound 4c showed potent anticancer activity against a broad spectrum of human cancer cell lines, with GI50 values ranging from 0.52 to 5.15 µM. alliedacademies.org

Anticancer Activity of Pyrazole Analogues Against Various Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | Activity (GI50/IC50) | Reference |

|---|---|---|---|

| Compound 11a (1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative) | Six human cancer cell lines | 4- to 28-fold more potent than (R)-roscovitine | nih.gov |

| 3-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]isoquinolin-1(2H)-one | RPMI-8226 (Leukemia) | Growth Percentage: 34.33% | univ.kiev.ua |

| 3-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)amino]isoquinolin-1(2H)-one | RPMI-8226 (Leukemia) | Growth Percentage: 28.68% | univ.kiev.ua |

| 3-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]isoquinolin-1(2H)-one | MDA-MB-468 (Breast Cancer) | Growth Percentage: 19.94% | univ.kiev.ua |

| 3-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)amino]isoquinolin-1(2H)-one | MDA-MB-468 (Breast Cancer) | Growth Percentage: 15.70% | univ.kiev.ua |

| Compound 4c (1,3,4-trisubstituted pyrazole) | SW-620 (Colon Cancer) | GI50: 0.52 µM | alliedacademies.org |

| Compound 4c (1,3,4-trisubstituted pyrazole) | HOP-92 (Non-small cell lung cancer) | GI50: 0.72 µM | alliedacademies.org |

| Compound 4c (1,3,4-trisubstituted pyrazole) | U251 (CNS cancer) | GI50: 0.80 µM | alliedacademies.org |

A key mechanism through which pyrazole analogues exert their anticancer effects is the inhibition of cell proliferation. This is often achieved by interfering with the cell cycle, leading to cell cycle arrest and apoptosis. For example, the pyrazole compound PTA-1 has been shown to arrest cells in the S and G2/M phases of the cell cycle. mdpi.com Furthermore, this compound was found to induce apoptosis in triple-negative breast cancer cells. mdpi.com

Research on other pyrazole derivatives has demonstrated their ability to overcome drug resistance in cancer cells. Three specific pyrazole compounds, EN12-4, EN12-2A, and EN7-2, showed similar anti-proliferative activity in both drug-sensitive and drug-resistant cell lines, suggesting they can bypass common mechanisms of drug resistance. nih.gov

Inhibition of Cell Proliferation by Pyrazole Analogues

| Compound/Analogue | Effect | Cell Line | Reference |

|---|---|---|---|

| PTA-1 | Arrests cells in S and G2/M phases | Triple-negative breast cancer cells | mdpi.com |

| EN12-4, EN12-2A, EN7-2 | Overcomes drug resistance | Various drug-resistant cell lines | nih.gov |

| Unsaturated 5H-benzo alliedacademies.orgnih.govimidazo[1,2-b]isoquinolin-1-one | Inhibition of Cdc25B | - | univ.kiev.ua |

The rise of antibiotic-resistant pathogens has necessitated the search for new antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi. nih.govnih.gov

Numerous studies have highlighted the antibacterial potential of pyrazole analogues. For instance, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives have been evaluated for their antimicrobial properties. nih.gov The N-(1-naphthyl) derivative was particularly effective against Staphylococcus aureus and Staphylococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) of 7.81 μg/ml. nih.gov This compound also demonstrated high activity against clinical isolates of both methicillin-sensitive and methicillin-resistant S. aureus. nih.gov

Another study focused on N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide, which showed significant in vitro activity against both planktonic and biofilm-forming cells of Haemophilus influenzae and Haemophilus parainfluenzae. nih.gov The MIC values for this compound against H. influenzae ranged from 0.24 to 31.25 μg/ml. nih.gov

Antibacterial Activity of Pyrazole Analogues

| Compound/Analogue | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | S. aureus ATCC 25923 | 7.81 μg/ml | nih.gov |

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | S. epidermidis ATCC 12228 | 7.81 μg/ml | nih.gov |

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | MRSA (clinical isolates) | 1.96-7.81 μg/ml | nih.gov |

| N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide | H. influenzae | 0.24–31.25 μg/ml | nih.gov |

| N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide | H. parainfluenzae | 0.49–31.25 μg/ml | nih.gov |

| 3,5-diamino-1H-pyrazole derivative 3a | S. aureus | 0.125-0.50 µg/mL | nih.gov |

| 3,5-diamino-1H-pyrazole derivative 3a | E. coli | 0.062-0.50 µg/mL | nih.gov |

In addition to their antibacterial properties, pyrazole analogues have also been investigated for their antifungal activity. A study on novel pyrazole analogues containing an aryl trifluoromethoxy group found that several compounds exhibited significant antifungal activity against various plant pathogenic fungi. mdpi.com One compound, 1v, showed particularly high activity against F. graminearum with an EC50 value of 0.0530 μM, which was comparable to the commercial fungicide pyraclostrobin. mdpi.com

Another research effort synthesized thirty-two novel substituted pyrazole derivatives and tested their fungicidal activities. researchgate.net Compound 26, which contains a p-trifluoromethylphenyl moiety, displayed the highest activity against a range of fungi, with EC50 values between 1.638 and 6.986 μg/mL. researchgate.net

Antifungal Activity of Pyrazole Analogues

| Compound/Analogue | Fungal Strain | Activity (EC50) | Reference |

|---|---|---|---|

| Compound 1v (Aryl trifluoromethoxy pyrazole analogue) | F. graminearum | 0.0530 μM | mdpi.com |

| Compound 26 (p-trifluoromethylphenyl pyrazole derivative) | B. cinerea | 2.432 μg/mL | researchgate.net |

| Compound 26 (p-trifluoromethylphenyl pyrazole derivative) | R. solani | 2.182 μg/mL | researchgate.net |

| Compound 26 (p-trifluoromethylphenyl pyrazole derivative) | V. mali | 1.787 μg/mL | researchgate.net |

| Compound 26 (p-trifluoromethylphenyl pyrazole derivative) | T. cucumeris | 1.638 μg/mL | researchgate.net |

Antimicrobial and Antibiofilm Studies

Antibiofilm Properties

Research into the antibiofilm capabilities of pyrazole-based compounds has revealed potential avenues for combating resilient microbial communities. While specific studies on this compound are not extensively detailed in the reviewed literature, investigations into its analogues provide significant insights. For instance, a series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles have been evaluated for their effects on biofilm formation. nih.gov In particular, pyrazole derivatives have demonstrated the ability to inhibit biofilm formation in multidrug-resistant pathogens. nih.gov

Studies on other pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also shown promising antibiofilm activity. nih.gov Certain derivatives were found to significantly disrupt biofilm formation in both S. aureus and P. aeruginosa at their minimum inhibitory concentrations (MICs), with biofilm inhibition reported to be greater than 60%. nih.gov Scanning electron microscopy (SEM) analysis further confirmed the disruption of the biofilm architecture in the presence of these active pyrazole compounds. nih.gov The anti-quorum sensing activity, a key mechanism in biofilm formation, was also observed for several pyrazole hybrids, indicating their potential to interfere with bacterial cell-to-cell communication. nih.gov

The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can significantly influence the antibiofilm potency. For example, the introduction of different substituents at the N1 position of the pyrazole ring was found to modulate the antibacterial and, by extension, the antibiofilm activity. nih.gov These findings underscore the potential of the pyrazole scaffold as a template for the development of novel antibiofilm agents.

Anti-Inflammatory Activities

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. nih.govmdpi.comnih.govasianpubs.org Analogues of this compound have been the subject of numerous studies to explore their anti-inflammatory potential.

A variety of substituted pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory effects. For example, a series of 1,3,5-trisubstituted pyrazole derivatives demonstrated noteworthy anti-inflammatory activity in animal models. asianpubs.org Specifically, certain compounds within this series exhibited significant inhibition of carrageenan-induced paw edema in rats, a standard in vivo model for assessing anti-inflammatory activity. asianpubs.org

In another study, novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and showed potent anti-inflammatory properties in the same rat paw edema model. nih.gov Furthermore, research on 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide revealed better anti-inflammatory activity when compared to the standard drug, diclofenac (B195802) sodium. nih.gov

The mechanism of anti-inflammatory action for many pyrazole derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov The structural features of the pyrazole ring allow for interactions with the active site of these enzymes. For instance, the aminosulfonyl moiety in some pyrazole analogues has been shown to interact with key amino acid residues of COX-2, such as Gln178, Arg499, and Phe504. nih.gov The development of pyrazole analogues as dual inhibitors of both COX and lipoxygenase (LOX) pathways is also an active area of research, aiming for broader anti-inflammatory effects. nih.gov

Antitubercular Potential

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents, and pyrazole derivatives have shown considerable promise in this area. mdpi.comnih.govresearchgate.netnih.govsemanticscholar.org

Several studies have reported the synthesis and evaluation of pyrazole analogues with significant in vitro activity against Mycobacterium tuberculosis H37Rv. For instance, a series of isonicotinohydrazide-based pyrazole derivatives were designed and synthesized, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 4.9 μM, which is more potent than the first-line drug ethambutol. nih.gov The presence of a 3-chlorophenyl substituent on the pyrazole ring was found to enhance the antitubercular activity. nih.gov

In another investigation, new N-substituted 3-amino-4-phenyl-5-oxo-pyrazolinecarboxamide derivatives were evaluated against various mycobacterial strains. nih.gov One derivative, in particular, demonstrated high therapeutic potential with MIC values ranging from 7.8 to 15.6 μg/ml. nih.gov Notably, these derivatives also showed synergistic interactions with rifampicin, a key antitubercular drug. nih.gov Molecular docking studies have suggested that the enoyl acyl carrier protein reductase (InhA) enzyme of M. tuberculosis could be a potential molecular target for these pyrazole derivatives. nih.govnih.gov

Furthermore, a series of pyrazoline derivatives were synthesized and tested for their activity against M. tuberculosis H37Ra. semanticscholar.org One compound from this series displayed potent inhibitory activity with an MIC value of 17 µM and good bactericidal activity. semanticscholar.org Structure-activity relationship studies indicated that the presence of a methyl group at the para position of the phenyl ring in pyrazoline analogues had a favorable effect on their antitubercular activity. semanticscholar.org

Antioxidant Properties

Pyrazole derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related cellular damage. mdpi.comresearchgate.netnih.govnih.gov

A study on novel thienyl-pyrazole derivatives reported significant radical scavenging activities. nih.gov Certain compounds in this series demonstrated excellent scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals, with IC50 values comparable to or better than standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). nih.gov Molecular docking studies suggested that these compounds may exert their antioxidant effect through interactions with catalase. nih.gov

In another research effort, a series of 5-aminopyrazole derivatives were designed and evaluated for their antioxidant potential using the DPPH assay. nih.gov While some derivatives showed moderate antioxidant activity, the study highlighted the influence of substituents on the pyrazole core and the N1 position on their radical scavenging capacity. nih.gov

Furthermore, the antioxidant activity of Edaravone analogues featuring a 4-aminopyrazole scaffold has been reported. mdpi.com The search for new pyrazole-based antioxidants is driven by the need for effective therapeutic leads against conditions where oxidative stress plays a significant role, such as renal and neurological disorders. nih.gov

Antiviral Studies (e.g., Human Coronavirus Inhibitors)

The pyrazole scaffold has emerged as a promising template for the development of antiviral agents, including inhibitors of human coronaviruses. nih.govnih.gov

A novel series of pyrano[2,3-c]pyrazole derivatives were synthesized and evaluated for their antiviral efficacy against human coronavirus 229E (HCoV-229E). nih.gov Several of these compounds exhibited varying degrees of inhibition against the virus. nih.gov This study highlights the potential of pyranopyrazoles as a new class of human coronavirus inhibitors. nih.gov

In a separate investigation, hydroxyquinoline-pyrazole derivatives were assessed for their antiviral activity against a panel of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov The synthesized compounds demonstrated promising antiviral activity against all tested viruses, with some exhibiting potent inhibition of SARS-CoV-2 at low concentrations. nih.gov These findings underscore the potential of hydroxyquinoline-pyrazole hybrids as broad-spectrum anti-coronavirus agents. nih.gov

The mechanism of action of these pyrazole-based antiviral compounds is under investigation, with some studies suggesting direct antiviral activity. nih.gov Dose-dependent viral inhibition assays have indicated that these compounds can attenuate coronaviruses through multiple modes of action. nih.gov The development of such compounds is crucial in the ongoing effort to find effective therapeutics for coronavirus infections.

Neuropsychiatric and Neurodegenerative Disease Research

Derivatives of 3-amino-pyrazole have been identified as having potential therapeutic applications in the field of neuropsychiatric and neurodegenerative diseases. google.com One area of significant interest is their potential role in the treatment of Alzheimer's disease. This is based on the finding that cyclin-dependent kinase 5 (cdk5) is involved in the phosphorylation of the tau protein, a key event in the pathology of Alzheimer's disease. google.com As certain 3-amino-pyrazole derivatives have been shown to possess cdk/cyclin kinase inhibitory activity, they are being investigated as potential modulators of this process. google.com

Furthermore, as modulators of apoptosis, these compounds may also hold therapeutic value in a broader range of neurodegenerative disorders where programmed cell death is a contributing factor. google.com The ability to inhibit specific kinases involved in neuronal signaling pathways makes the pyrazole scaffold a valuable starting point for the design of novel drugs targeting these complex diseases.

Antidepressant Activity

The pyrazole and pyrazoline chemical structures have been explored for their potential as antidepressant agents. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net

Several studies have focused on the synthesis and evaluation of pyrazoline derivatives for their antidepressant-like effects. In one such study, a series of triazolo-pyrazoline derivatives were screened using established behavioral models in animals, such as the forced swimming test and the tail suspension test. researchgate.net The results indicated that some of the tested compounds exhibited varying levels of antidepressant activity when compared to the reference drug fluoxetine. researchgate.net

Another investigation into substituted pyrazoline derivatives also revealed potential antidepressant activity. researchgate.net One compound, in particular, was found to exhibit moderate antidepressant effects in both the tail suspension and forced swimming tests when compared to the standard drug imipramine. researchgate.net Structure-activity relationship studies from this research suggested that the presence of electron-withdrawing groups on the phenyl rings of the pyrazoline structure may contribute to the observed antidepressant activity. researchgate.net

The mechanism of action for the antidepressant effects of pyrazole analogues is thought to be related to the inhibition of monoamine oxidase (MAO), particularly MAO-A. nih.gov The 4,5-dihydro-1H-pyrazole structure has been identified as a promising template for the design of MAO-A inhibitors. nih.gov

Interactive Data Tables

Table 1: Antibiofilm Activity of Pyrazole Analogues

| Compound Class | Target Organism(s) | Key Findings | Reference |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | Multidrug-resistant pathogens | Reduced viable cells and inhibited biofilm formation. | nih.gov |

| Pyrazole and pyrazolo[1,5-a]pyrimidine derivatives | S. aureus, P. aeruginosa | >60% biofilm inhibition at MIC; confirmed biofilm disruption via SEM. | nih.gov |

Table 2: Anti-Inflammatory Activity of Pyrazole Analogues

| Compound/Derivative | Model | Key Findings | Reference |

| 1,3,5-trisubstituted pyrazoles | Carrageenan-induced rat paw edema | Noteworthy anti-inflammatory activity. | asianpubs.org |

| 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives | Carrageenan-induced rat paw edema | Potent anti-inflammatory agents. | nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Better anti-inflammatory activity than diclofenac sodium. | nih.gov |

Table 3: Antitubercular Activity of Pyrazole Analogues

| Compound/Derivative | Target | Key Findings | Reference |

| Isonicotinohydrazide based pyrazole derivatives | M. tuberculosis H37Rv | MICs as low as 4.9 μM. | nih.gov |

| N-substituted 3-amino-4-phenyl-5-oxo-pyrazolinecarboxamide derivatives | M. bovis, M. tuberculosis | MICs of 7.8-15.6 μg/ml; synergistic with rifampicin. | nih.gov |

| Pyrazoline derivatives | M. tuberculosis H37Ra | Potent inhibitory activity (MIC = 17 µM). | semanticscholar.org |

Table 4: Antioxidant Activity of Pyrazole Analogues

| Compound Class | Assay | Key Findings | Reference |

| Thienyl-pyrazole derivatives | DPPH, Hydroxyl radical scavenging | Excellent scavenging activity, comparable to ascorbic acid and BHA. | nih.gov |

| 5-aminopyrazole derivatives | DPPH | Moderate antioxidant activity. | nih.gov |

| 4-aminopyrazole scaffold (Edaravone analogues) | Reported antioxidant activity. | mdpi.com |

Table 5: Antiviral Activity of Pyrazole Analogues against Human Coronaviruses

| Compound Class | Virus | Key Findings | Reference |

| Pyrano[2,3-c]pyrazole derivatives | HCoV-229E | Exhibited varying degrees of viral inhibition. | nih.gov |

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Promising antiviral activity; potent inhibition of SARS-CoV-2. | nih.gov |

In Vitro Biological Assays

In vitro assays are fundamental in the preliminary assessment of the biological activities of newly synthesized compounds. These tests, conducted in a controlled laboratory setting, provide initial insights into the cytotoxic, enzyme-inhibiting, antioxidant, antimicrobial, and receptor-binding properties of this compound and its analogues.

Cell-Based Cytotoxicity Evaluations (e.g., IC50 determination on various cell lines)

The cytotoxic potential of pyrazole derivatives is a significant area of investigation in cancer research. nih.gov The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies.

Numerous studies have evaluated the in vitro anticancer activity of various pyrazole derivatives against a panel of human cancer cell lines. mdpi.com For instance, some novel pyrazole derivatives have demonstrated potent cytotoxicity against cell lines such as the human breast cancer cell line (MCF-7), human colorectal carcinoma cells (HCT116), and human liver cancer cell line (HepG2). nih.govresearchgate.net

For example, a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones linked with hydrazide-hydrazones were assessed for their antiproliferative effects against MCF-7 breast cancer cells. researchgate.net Compounds 5a, 5e, 5g, and 5h from this series were identified as the most effective, inducing apoptosis and causing cell-cycle arrest in the G0/G1 phase. researchgate.net In another study, pyrazole derivatives containing a benzimidazole (B57391) moiety showed significant growth inhibition against A549 (lung), MCF-7 (breast), HeLa (cervical), and HaCaT (skin) cell lines. mdpi.com

It's noteworthy that the cytotoxic effects can be cell-specific. For example, some pyrazole derivatives have shown differential effects on MCF7 and MDA-MB-231 breast cancer cell lines. nih.gov The viability of MDA-MB-231 cells was significantly reduced by one derivative (TOSIND) with an IC50 of 17.7 ± 2.7 μM after 72 hours, while another derivative (PYRIND) decreased the viability of MCF7 cells with an IC50 of 39.7 ± 5.8 μM over the same period. nih.gov

Furthermore, some pyrazole-based compounds have shown selectivity, exhibiting higher cytotoxicity towards cancer cells compared to normal cell lines. mdpi.com For instance, certain pyrazole-cross-linked chitosan (B1678972) derivatives demonstrated significant activity against various cancer cell lines with IC50 values ranging from 20.63–90.12 μg/mL, while their cytotoxicity against normal human skin fibroblast (HSF) cells was much lower (CC50 > 200 μg/mL). mdpi.com

Table 1: Examples of Cytotoxicity (IC50) of Pyrazole Derivatives on Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Pyrazole derivative 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | nih.gov |

| Pyrazole derivative 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | nih.gov |

| Pyrazole carbaldehyde derivative 43 | MCF7 | 0.25 | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine derivative 24 | A549, HCT116 | 8.21, 19.56 | nih.gov |

| Pyrazolone-pyrazole derivative 27 | MCF7 | 16.50 | nih.gov |

| TOSIND | MDA-MB-231 | 17.7 ± 2.7 | nih.gov |

| PYRIND | MCF7 | 39.7 ± 5.8 | nih.gov |

| TPy-Cs1 | HN9 | 14.4 (µg/mL) | mdpi.com |

| Furo[2,3-d]pyrimidinone analogue 18 | HCT-116, PC3 | 4.2 ± 2.4, 10.7 ± 1.8 | researchgate.net |

This table is for illustrative purposes and includes data for various pyrazole derivatives, not specifically this compound, to demonstrate the scope of research in this area.

Enzyme Inhibition Assays

Pyrazole derivatives have been extensively studied as inhibitors of various enzymes, a property that underpins many of their therapeutic effects. nih.govnih.gov The pyrazole ring serves as a versatile scaffold for designing potent and selective enzyme inhibitors. nih.gov